molecular formula C8H9N5O2 B14006711 5-Methoxy-3-(methoxymethyl)pyrimido[5,4-e][1,2,4]triazine CAS No. 30855-44-8

5-Methoxy-3-(methoxymethyl)pyrimido[5,4-e][1,2,4]triazine

Cat. No.: B14006711
CAS No.: 30855-44-8
M. Wt: 207.19 g/mol
InChI Key: NITLLYNMTMPECO-UHFFFAOYSA-N
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Description

5-Methoxy-3-(methoxymethyl)pyrimido[5,4-e][1,2,4]triazine is a heterocyclic compound that consists of a pyrimidine ring fused with a triazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-3-(methoxymethyl)pyrimido[5,4-e][1,2,4]triazine typically involves the condensation of 6-hydrazinyluracil with different aromatic aldehydes to form hydrazones. These hydrazones are then subjected to nitrosation with nitrous acid, followed by intramolecular cyclization to yield the desired triazine compound . Another method involves the use of dimethylformamide-dimethylacetal (DMF-DMA) as a methylating and cyclizing agent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-3-(methoxymethyl)pyrimido[5,4-e][1,2,4]triazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while substitution reactions can produce a wide range of substituted triazine compounds .

Scientific Research Applications

5-Methoxy-3-(methoxymethyl)pyrimido[5,4-e][1,2,4]triazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methoxy-3-(methoxymethyl)pyrimido[5,4-e][1,2,4]triazine involves its interaction with specific molecular targets and pathways. For example, its anticancer activity is believed to be due to its ability to induce DNA damage in cancer cells, leading to cell death . The compound may also interact with various enzymes and receptors, modulating their activity and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-Azacytosine
  • 6-Azauracil
  • Tirapazamine
  • Fervenulin
  • Xanthothricin
  • Reumycin

Uniqueness

5-Methoxy-3-(methoxymethyl)pyrimido[5,4-e][1,2,4]triazine is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds.

Properties

CAS No.

30855-44-8

Molecular Formula

C8H9N5O2

Molecular Weight

207.19 g/mol

IUPAC Name

5-methoxy-3-(methoxymethyl)pyrimido[5,4-e][1,2,4]triazine

InChI

InChI=1S/C8H9N5O2/c1-14-3-5-11-6-7(13-12-5)9-4-10-8(6)15-2/h4H,3H2,1-2H3

InChI Key

NITLLYNMTMPECO-UHFFFAOYSA-N

Canonical SMILES

COCC1=NC2=C(N=CN=C2OC)N=N1

Origin of Product

United States

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